7-(2-Aminoethyl)azepan-2-one
Description
7-(2-Aminoethyl)azepan-2-one is a seven-membered lactam derivative featuring a primary amine group attached via an ethyl chain at the 7-position of the azepanone ring. Azepanones are known for their conformational flexibility and utility in drug design, particularly as enzyme inhibitors or bioactive scaffolds due to their hydrogen-bonding capabilities and solubility in polar solvents .
Properties
IUPAC Name |
7-(2-aminoethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-6-5-7-3-1-2-4-8(11)10-7/h7H,1-6,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQXXUQEDUYQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Aminoethyl)azepan-2-one typically involves the reaction of azepanone with ethylenediamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Aminoethyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the azepanone ring can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, secondary amines, and substituted azepanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Aminoethyl)azepan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of 7-(2-Aminoethyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-(2-Aminoethyl)azepan-2-one with three analogs from the evidence, focusing on substituent effects, physicochemical properties, and applications.
4-Methyl-7-isopropyl-2-azepanone (CAS 31967-00-7)
- Structure : Features a methyl group at position 4 and an isopropyl group at position 5.
- Properties: Higher lipophilicity due to bulky isopropyl and methyl groups, enhancing membrane permeability. Reduced solubility in aqueous media compared to aminoethyl-substituted derivatives. Molecular weight: ~169.27 g/mol (estimated).
- Applications : Likely used in organic synthesis as a chiral building block or intermediate for agrochemicals .
Azepane-2,7-dione (CAS 4726-93-6)
- Structure : Contains two ketone groups at positions 2 and 6.
- Properties :
- Increased polarity due to dual carbonyl groups, improving solubility in polar solvents (e.g., DMSO, water).
- Molecular weight: 127.14 g/mol.
- Reactivity: Prone to nucleophilic attack at carbonyl sites, enabling ring-opening reactions or polymer synthesis.
- Applications: Potential precursor for biodegradable polymers or crosslinking agents .
3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one
- Structure: Aryl-substituted amino group at position 3.
- Properties :
- Enhanced steric hindrance and electron-withdrawing effects from the chloro-trifluoromethylphenyl group.
- Molecular weight: 306.71 g/mol.
- Bioactivity: Likely exhibits protease inhibition or receptor antagonism due to aromatic pharmacophores.
- Applications : Investigated in medicinal chemistry for targeted drug discovery .
Table 1: Comparative Analysis of Azepanone Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |
|---|---|---|---|---|
| This compound | 7-(2-Aminoethyl) | ~156.22 (estimated) | High polarity, basicity | Drug delivery, enzyme inhibitors |
| 4-Methyl-7-isopropyl-2-azepanone | 4-Methyl, 7-isopropyl | ~169.27 | Lipophilic, chiral | Agrochemical intermediates |
| Azepane-2,7-dione | 2,7-Diketone | 127.14 | Polar, reactive | Polymer chemistry |
| 3-Aryl-substituted azepan-2-one | 3-Aryl amino group | 306.71 | Steric hindrance, bioactivity | Medicinal chemistry |
Research Findings and Implications
- Aminoethyl Substitution: The 2-aminoethyl group in this compound introduces basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility and bioavailability. This contrasts with the lipophilic isopropyl group in 4-methyl-7-isopropyl-2-azepanone, which prioritizes tissue penetration over solubility .
- Reactivity Trends: Azepane-2,7-dione’s dual ketone groups make it more reactive than mono-ketone analogs, facilitating polymer synthesis. In contrast, aryl-substituted derivatives (e.g., CAS 31967-00-7) exhibit steric effects that modulate reaction kinetics .
- Biological Relevance: Aryl and aminoalkyl substituents are critical for targeting biological systems. For example, the trifluoromethyl group in 3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Biological Activity
7-(2-Aminoethyl)azepan-2-one, a compound belonging to the class of azepanes, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring structure featuring an amine group. Its molecular formula is , and it has a molecular weight of 156.23 g/mol. The presence of the aminoethyl side chain is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's ability to influence receptor activity suggests potential applications in treating neurological disorders.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for different strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Antitumor Activity
Research has also explored the anticancer potential of this compound. In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity, particularly against ovarian and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer (OVCAR-3) | 5.6 |
| Breast Cancer (MCF-7) | 8.3 |
These findings suggest that this compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function as measured by the Morris water maze test.
- Anti-inflammatory Properties : Another case study evaluated the anti-inflammatory effects of the compound in a rat model of induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha), highlighting its potential use in inflammatory disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
